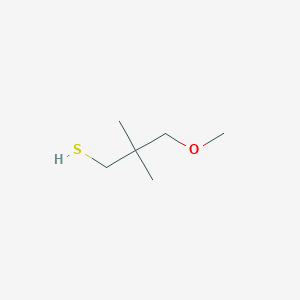

3-Methoxy-2,2-dimethylpropane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

3-methoxy-2,2-dimethylpropane-1-thiol |

InChI |

InChI=1S/C6H14OS/c1-6(2,5-8)4-7-3/h8H,4-5H2,1-3H3 |

InChI Key |

OEIJRYQAIGGZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)CS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2,2 Dimethylpropane 1 Thiol

Strategic Approaches to Thiol Functionalization of Ether-Containing Alkane Scaffolds

The introduction of a thiol group onto an alkane scaffold that already contains an ether linkage is a key aspect of the synthesis. Several general methodologies can be adapted for this purpose.

A prevalent strategy for forming carbon-sulfur bonds is through nucleophilic substitution reactions, where a suitable leaving group on the alkane scaffold is displaced by a sulfur-containing nucleophile.

A common and effective method for introducing a thiol group is via the reaction of an alkyl halide with a sulfur nucleophile. For the synthesis of 3-Methoxy-2,2-dimethylpropane-1-thiol (B6149627), a key intermediate would be 1-halo-3-methoxy-2,2-dimethylpropane. The choice of halogen (Cl, Br, I) can influence the reactivity, with iodides generally being the most reactive. The sterically hindered nature of the neopentyl-type halide makes the SN2 reaction challenging, but with appropriate nucleophiles and reaction conditions, this remains a viable route.

Several sulfur-containing reagents can act as nucleophiles to displace a leaving group and form the thiol.

Sodium Hydrosulfide (B80085) (NaSH): This reagent can directly introduce the thiol group by displacing a halide. However, a potential side reaction is the formation of a symmetric sulfide (B99878) due to the reaction of the initially formed thiolate with another molecule of the alkyl halide. Using an excess of sodium hydrosulfide can help to minimize this side reaction.

Thiourea (B124793): This reagent provides a two-step method to form a thiol from an alkyl halide. The alkyl halide first reacts with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This method is often preferred as it can avoid the formation of sulfide byproducts.

Potassium Thioacetate (B1230152) (KSAc): The reaction of an alkyl halide with potassium thioacetate yields a thioacetate ester. This ester can then be hydrolyzed under acidic or basic conditions to furnish the desired thiol. This method is advantageous as it often proceeds with good yields and minimizes the formation of undesired side products.

| Sulfur Nucleophile | Intermediate | Final Product | Key Considerations |

| Sodium Hydrosulfide | Thiolate | Thiol | Potential for sulfide byproduct formation. |

| Thiourea | Isothiouronium Salt | Thiol | Generally avoids sulfide byproducts. |

| Potassium Thioacetate | Thioacetate Ester | Thiol | Clean reaction with good yields. |

An alternative approach involves the addition of a sulfur-containing molecule across a carbon-carbon double bond. For the synthesis of this compound, a potential precursor would be 3-methoxy-2,2-dimethyl-1-propene. The hydrothiolation of this alkene with a reagent like thioacetic acid, often initiated by a radical initiator or UV light, would lead to the formation of the corresponding thioacetate, which can then be hydrolyzed to the thiol. This method offers an alternative to nucleophilic substitution and can be particularly useful if the corresponding alkene is readily accessible.

Biocatalytic methods for the synthesis of thiols are gaining increasing attention due to their high selectivity and mild reaction conditions. While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic resolutions of racemic thiol precursors or enzyme-catalyzed hydrolysis of thioesters are potential strategies. For instance, lipases and esterases have been shown to catalyze the hydrolysis of thioacetates to yield thiols, sometimes with high enantioselectivity.

Nucleophilic Substitution Pathways for Thiol Introduction

Synthesis of the 2,2-Dimethylpropane Core with Ether and Thiol Moieties

A plausible synthetic pathway to this compound starts from a readily available neopentyl precursor, such as 2,2-dimethyl-1,3-propanediol.

A key step is the selective mono-methylation of one of the hydroxyl groups. This can be achieved using a Williamson ether synthesis approach. By converting one of the diol's hydroxyl groups into a better leaving group (e.g., a tosylate) and then reacting it with a methoxide (B1231860) source, or by carefully controlling the stoichiometry of a methylating agent like methyl iodide in the presence of a base, the mono-ether 3-methoxy-2,2-dimethylpropan-1-ol (B1267064) can be prepared.

Once 3-methoxy-2,2-dimethylpropan-1-ol is obtained, the remaining primary alcohol functionality needs to be converted into a thiol. A common and effective method for this transformation is to first convert the alcohol into a good leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate.

This tosylate can then undergo nucleophilic substitution with a sulfur nucleophile as described in section 1.1.1.2. For example, reaction with potassium thioacetate followed by hydrolysis would provide the target molecule, this compound.

Proposed Synthetic Route:

Mono-methylation of 2,2-dimethyl-1,3-propanediol:

React 2,2-dimethyl-1,3-propanediol with a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride) in a suitable solvent (e.g., THF). Careful control of stoichiometry is crucial to favor mono-methylation.

Conversion of the alcohol to a leaving group:

React the resulting 3-methoxy-2,2-dimethylpropan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine to form 3-methoxy-2,2-dimethylpropyl tosylate.

Introduction of the thiol group:

React the tosylate with potassium thioacetate in a solvent like DMF to form the thioacetate ester.

Hydrolyze the thioacetate ester using a base (e.g., sodium hydroxide) or an acid to yield this compound.

| Step | Reactants | Reagents | Product |

| 1 | 2,2-dimethyl-1,3-propanediol | 1. NaH, THF2. CH₃I | 3-methoxy-2,2-dimethylpropan-1-ol |

| 2 | 3-methoxy-2,2-dimethylpropan-1-ol | TsCl, Pyridine | 3-methoxy-2,2-dimethylpropyl tosylate |

| 3a | 3-methoxy-2,2-dimethylpropyl tosylate | KSAc, DMF | 3-methoxy-2,2-dimethylpropyl thioacetate |

| 3b | 3-methoxy-2,2-dimethylpropyl thioacetate | 1. NaOH, H₂O2. H₃O⁺ | This compound |

This multi-step synthesis, employing well-established organic reactions, represents a logical and feasible approach to obtaining this compound.

Methods for Introducing the Methoxy (B1213986) Group

The introduction of a methoxy group onto the 2,2-dimethylpropane backbone to form a precursor for this compound can be strategically achieved through the Williamson ether synthesis. This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile.

A plausible starting material for this synthesis is the commercially available 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol. nih.govwikipedia.org The key challenge in this approach is achieving regioselective mono-methoxylation, as both hydroxyl groups are primary and sterically hindered.

The synthesis would proceed by first converting one of the hydroxyl groups into a better leaving group, such as a tosylate, by reacting neopentyl glycol with one equivalent of p-toluenesulfonyl chloride in the presence of a base like pyridine. This mono-tosylated intermediate can then be reacted with a methoxide source, such as sodium methoxide, to introduce the methoxy group via an S(_N)2 reaction. The steric hindrance around the primary carbon of the neopentyl group can slow down the rate of this substitution reaction.

An alternative approach involves the direct alkylation of the diol. By using a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups, an alkoxide is formed. Subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the mono-ether. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-ether byproduct.

| Step | Reactants | Reagents | Product | Key Considerations |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-1,3-propanediol | p-Toluenesulfonyl chloride, Pyridine | 2,2-dimethyl-3-(tosyloxy)propan-1-ol | Control of stoichiometry to favor mono-tosylation. |

| 2 | 2,2-dimethyl-3-(tosyloxy)propan-1-ol | Sodium methoxide | 3-methoxy-2,2-dimethylpropan-1-ol | S(_N)2 reaction at a sterically hindered center. |

| Alternative | 2,2-dimethyl-1,3-propanediol | Sodium hydride, Methyl iodide | 3-methoxy-2,2-dimethylpropan-1-ol | Potential for di-ether formation. |

Controlled Functionalization of Branched Alkane Chains

The synthesis of this compound requires a controlled and sequential functionalization of the branched neopentyl scaffold. An alternative synthetic strategy that offers a high degree of control starts with 3-hydroxy-2,2-dimethylpropanoic acid. This approach allows for the selective modification of the carboxyl and hydroxyl groups.

The first step in this pathway is the protection of the hydroxyl group, for instance, as a benzyl (B1604629) ether, to prevent its interference in subsequent reactions. The protected carboxylic acid can then be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH(_4)). This results in a mono-protected diol.

Following the reduction, the newly formed primary hydroxyl group can be converted to a thiol. A common method for this transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thioesters, with inversion of configuration. wikipedia.orgorganic-chemistry.orgmissouri.edu In this case, the alcohol can be treated with triphenylphosphine, an azodicarboxylate such as diethyl azodicarboxylate (DEAD), and a thiol source like thioacetic acid. This forms a thioacetate, which can then be hydrolyzed under basic conditions to yield the free thiol.

The final step would be the deprotection of the methoxy group precursor (e.g., removal of the benzyl protecting group by hydrogenolysis) to yield the target molecule.

| Step | Starting Material | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | 3-hydroxy-2,2-dimethylpropanoic acid | Hydroxyl Protection | Benzyl bromide, Base | 3-(benzyloxy)-2,2-dimethylpropanoic acid |

| 2 | 3-(benzyloxy)-2,2-dimethylpropanoic acid | Carboxylic Acid Reduction | Lithium aluminum hydride | 3-(benzyloxy)-2,2-dimethylpropan-1-ol |

| 3 | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | Methoxylation | Sodium hydride, Methyl iodide | 1-(benzyloxy)-3-methoxy-2,2-dimethylpropane |

| 4 | 1-(benzyloxy)-3-methoxy-2,2-dimethylpropane | Deprotection | H(_2), Pd/C | 3-methoxy-2,2-dimethylpropan-1-ol |

| 5 | 3-methoxy-2,2-dimethylpropan-1-ol | Thiolation (Mitsunobu) | Triphenylphosphine, DEAD, Thioacetic acid | S-(3-methoxy-2,2-dimethylpropyl) ethanethioate |

| 6 | S-(3-methoxy-2,2-dimethylpropyl) ethanethioate | Hydrolysis | Aqueous base | This compound |

Stereoselective and Regioselective Synthesis of this compound and Analogues

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial for the preparation of its more complex analogues that may contain stereocenters. The steric bulk of the neopentyl group can be exploited to direct the stereochemical outcome of reactions on prochiral substrates.

For instance, the stereoselective reduction of a ketone precursor, such as 1-methoxy-2,2-dimethyl-3-oxopropane, could lead to a chiral alcohol. The choice of reducing agent and chiral catalysts, such as those used in Noyori asymmetric hydrogenation, could afford high enantiomeric excess of one alcohol stereoisomer. This chiral alcohol could then be converted to the corresponding chiral thiol with inversion of configuration using the Mitsunobu reaction. nih.gov

Regioselective reactions are exemplified in the mono-functionalization of symmetric precursors like 2,2-dimethyl-1,3-propanediol. As discussed in section 1.2.1, achieving mono-methoxylation over di-methoxylation is a key regioselective challenge that can be addressed by careful control of reaction conditions and stoichiometry.

Furthermore, the synthesis of analogues could involve the regioselective opening of a substituted epoxide. For example, the epoxidation of a suitable allylic precursor, followed by regioselective ring-opening with a methoxide nucleophile, could establish the desired substitution pattern. The stereochemistry of the epoxide and the nature of the nucleophile and catalyst would determine the regio- and stereochemical outcome of the reaction.

While specific examples for the synthesis of this compound analogues are scarce in the literature, the established principles of asymmetric synthesis and regioselective functionalization of sterically hindered molecules provide a robust framework for their potential preparation.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 2,2 Dimethylpropane 1 Thiol

Reactions at the Thiol (–SH) Moiety

The sulfur atom in the thiol group is highly nucleophilic and readily undergoes a variety of reactions. Its reactivity is enhanced upon deprotonation to the corresponding thiolate anion (RS⁻) under basic conditions. The primary reaction pathways involve oxidation of the sulfur atom and nucleophilic attack by the sulfur on electrophilic species.

The sulfur atom in a thiol exists in its most reduced state (-2). It can be readily oxidized to form a range of sulfur-containing functional groups with higher oxidation states. These reactions are fundamental to organosulfur chemistry.

One of the most characteristic reactions of thiols is their oxidation to form disulfides (R-S-S-R). This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. libretexts.orgyoutube.com The oxidation can be achieved using mild oxidizing agents, including molecular oxygen from the air, often catalyzed by the presence of metal ions. wikipedia.orgsci-hub.se Other common reagents used for this conversion include iodine (I₂), bromine (Br₂), and hydrogen peroxide (H₂O₂). chemistrysteps.comorganic-chemistry.orgbiolmolchem.com This oxidative coupling is a key reaction in protein chemistry, where it forms disulfide bridges between cysteine residues. chemistrysteps.com

For 3-Methoxy-2,2-dimethylpropane-1-thiol (B6149627), the reaction proceeds as follows:

Table 1: Disulfide Formation from this compound

| Reactant | Oxidizing Agent | Product |

| This compound | Mild (e.g., I₂, H₂O₂, O₂) | bis(3-methoxy-2,2-dimethylpropyl) disulfide |

The oxidation of thiols can proceed beyond the disulfide stage when stronger oxidizing agents are employed. wikipedia.org The sequential oxidation of the sulfur atom leads to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately, sulfonic acids (R-SO₃H). chemistrysteps.comresearchgate.netresearchgate.net Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or sodium hypochlorite (B82951) (NaOCl) are typically used to achieve these higher oxidation states. chemistrysteps.com

Sulfenic acids are generally unstable intermediates that readily undergo further oxidation or disproportionation. nih.gov However, significant steric hindrance, such as that provided by the bulky substituent in this compound, can potentially increase the stability of the sulfenic acid intermediate. acs.orgtandfonline.comacs.org The subsequent oxidation steps to sulfinic and sulfonic acids are generally considered irreversible in typical laboratory conditions. researchgate.net

Table 2: Stepwise Oxidation of this compound

| Starting Compound | Oxidation State of Sulfur | Product Name | Product Structure |

| This compound | -2 | 3-Methoxy-2,2-dimethylpropane-1-sulfenic acid | CH₃OCH₂C(CH₃)₂CH₂-SOH |

| 3-Methoxy-2,2-dimethylpropane-1-sulfenic acid | 0 | 3-Methoxy-2,2-dimethylpropane-1-sulfinic acid | CH₃OCH₂C(CH₃)₂CH₂-SO₂H |

| 3-Methoxy-2,2-dimethylpropane-1-sulfinic acid | +2 | 3-Methoxy-2,2-dimethylpropane-1-sulfonic acid | CH₃OCH₂C(CH₃)₂CH₂-SO₃H |

Organic polysulfides are compounds containing a chain of three or more sulfur atoms (R-Sₙ-R, where n ≥ 3). These can be synthesized from thiols or disulfides by reaction with elemental sulfur or other sulfur-transfer reagents. rsc.orgnih.gov For instance, the reaction of a thiolate anion with elemental sulfur (S₈) can lead to the formation of polysulfide anions, which can then react with another thiol or an alkyl halide to form stable organic polysulfides like trisulfides (R-S-S-S-R) and tetrasulfides (R-S-S-S-S-R). rsc.orgwikipedia.org Electrochemical methods have also been developed for the synthesis of polysulfides from thiols and elemental sulfur. nih.gov

Table 3: Example of Trisulfide Formation

| Reactants | Product |

| 2 x this compound + S | bis(3-methoxy-2,2-dimethylpropyl) trisulfide |

Thiols are more acidic than their corresponding alcohols, and they readily deprotonate in the presence of a base to form a thiolate anion (RS⁻). chemistrysteps.com This anion is an excellent nucleophile due to the large size and polarizability of the sulfur atom. chemistrysteps.comlibretexts.org This high nucleophilicity allows it to participate in a wide range of substitution and addition reactions.

The addition of a thiol across a carbon-carbon double bond (an "ene") is a powerful and versatile reaction known as the thiol-ene reaction or hydrothiolation. wikipedia.org This process is widely recognized as a form of "click chemistry" because it is highly efficient, proceeds with high yield and stereoselectivity, is tolerant of a wide variety of functional groups, and generates minimal byproducts. chem-station.comrsc.org

The reaction can proceed via two primary mechanisms:

Radical Addition : In the presence of a radical initiator or upon UV irradiation, a thiyl radical (RS•) is formed. This radical adds to the alkene, typically at the less substituted carbon, in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and propagate the radical chain. wikipedia.orgnih.gov

Michael Addition : When the alkene is electron-deficient (e.g., acrylates, maleimides), the reaction can be catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form the highly nucleophilic thiolate anion, which then attacks the alkene via a conjugate (Michael) addition to form the thioether product. rsc.orgusm.edu

Hydrothiolation is a general term for the addition of the S-H bond across an unsaturated C-C bond. While radical and base-catalyzed methods are common, transition metal catalysts can also be employed to control the regioselectivity of the addition to either the Markovnikov or anti-Markovnikov product. organic-chemistry.orgacs.org Although steric hindrance from the neopentyl group in this compound might slow the reaction rate, it is not expected to prevent the addition. acs.org

Table 4: General Scheme for Thiol-Ene Reaction

| Thiol Reactant | Alkene Reactant (Example) | Catalyst/Initiator | Mechanism | Product |

| This compound | Methyl acrylate | Radical Initiator (e.g., AIBN) | Radical Addition | Methyl 3-((3-methoxy-2,2-dimethylpropyl)thio)propanoate |

| This compound | Methyl acrylate | Base (e.g., Triethylamine) | Michael Addition | Methyl 3-((3-methoxy-2,2-dimethylpropyl)thio)propanoate |

Nucleophilic Additions and Substitutions Involving the Thiolate Anion

Thiol-Michael Additions

The Thiol-Michael addition, or thia-Michael reaction, is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov This reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions. researchgate.net For this compound, the reaction is typically initiated by a base, which deprotonates the thiol (pKa ≈ 11) to form the more nucleophilic thiolate anion. nih.govmasterorganicchemistry.com This thiolate then attacks the β-carbon of the Michael acceptor. researchgate.net The rate-limiting step is generally the nucleophilic attack of the thiolate on the electron-deficient carbon. researchgate.net

The general mechanism involves:

Deprotonation of the thiol by a base to form the reactive thiolate anion.

Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate intermediate to yield the final thioether product. researchgate.net

While a variety of bases can be used, organic bases like amines and phosphines are common catalysts. rsc.org The reaction is often reversible, particularly at a basic pH. nih.gov The bulky 2,2-dimethylpropyl (neopentyl) structure of this compound introduces steric hindrance around the nucleophilic sulfur atom, which may decrease the reaction rate compared to less hindered thiols.

| Reactant A (Thiol) | Reactant B (Michael Acceptor) | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| This compound | Methyl Acrylate | Triethylamine (Base) | Methyl 3-((3-methoxy-2,2-dimethylpropyl)thio)propanoate | Formation of a C-S bond via 1,4-conjugate addition. nih.gov |

| This compound | N-Phenylmaleimide | DBU (Base) | 3-((3-methoxy-2,2-dimethylpropyl)thio)-1-phenylpyrrolidine-2,5-dione | Highly efficient reaction with activated alkenes. |

C-Sulfanylation and Alkylation Reactions

Thiols and their corresponding thiolates are excellent nucleophiles that readily participate in SN2 reactions with alkyl halides, a process known as S-alkylation. masterorganicchemistry.com This reaction provides a straightforward pathway to synthesize thioethers. The thiolate anion, generated by treating the thiol with a base (e.g., sodium hydroxide), is a significantly stronger nucleophile than the neutral thiol. masterorganicchemistry.com

The reaction of this compound with an alkyl halide proceeds via a standard SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The rate of this reaction is influenced by the steric hindrance of both the thiol and the alkyl halide. The neopentyl structure of the thiol can sterically hinder the approach to the sulfur atom, potentially slowing the reaction compared to primary thiols.

| Reactant A (Thiol) | Reactant B (Alkylating Agent) | Base | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Iodomethane | NaOH | 1-Methoxy-3-(methylthio)-2,2-dimethylpropane | SN2 Alkylation |

| This compound | Benzyl (B1604629) Bromide | K2CO3 | 1-(Benzylthio)-3-methoxy-2,2-dimethylpropane | SN2 Alkylation |

Reactions with Electrophiles

Beyond alkyl halides and Michael acceptors, the thiol group of this compound reacts with a range of other electrophiles. A characteristic reaction of thiols is their oxidation to disulfides. This transformation can be achieved using mild oxidizing agents such as iodine (I2) or exposure to air (autoxidation), particularly in the presence of a base. masterorganicchemistry.com This reaction involves the formation of a sulfur-sulfur bond, linking two thiol molecules.

Reactions Involving the Methoxy (B1213986) (–OCH3) Ether Linkage

Ethers are generally characterized by their low reactivity and are stable to most bases, nucleophiles, and mild acids, making them useful as solvents. libretexts.orgmasterorganicchemistry.com However, the C-O bond of the ether linkage in this compound can be cleaved under specific, typically harsh, conditions.

Acid-Catalyzed Cleavage Mechanisms and Product Analysis

Ethers undergo cleavage when heated with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. wikipedia.org

The cleavage process begins with the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Following this activation step, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. In the case of this compound, the ether is a methyl ether. The nucleophile will attack the less sterically hindered methyl carbon via an SN2 mechanism. masterorganicchemistry.comvaia.com An SN1 pathway involving the formation of a neopentyl carbocation is highly unfavorable due to its instability.

The initial products of the cleavage are an alkyl halide and an alcohol. With this compound, the products would be methyl iodide (or methyl bromide) and 2,2-dimethyl-3-mercaptopropan-1-ol.

| Substrate | Reagent | Mechanism | Product 1 | Product 2 |

|---|---|---|---|---|

| This compound | Excess HI (conc.), Heat | SN2 | 2,2-dimethyl-3-mercaptopropan-1-ol | Iodomethane |

| This compound | Excess HBr (conc.), Heat | SN2 | 2,2-dimethyl-3-mercaptopropan-1-ol | Bromomethane |

Oxidative Processes and Peroxide Formation

A significant reaction of ethers is the formation of explosive hydroperoxides and peroxides upon storage and exposure to atmospheric oxygen and light. osu.eduwesternsydney.edu.au This process, known as autoxidation, proceeds via a free-radical mechanism. utexas.edu The presence of a C-H bond on a carbon adjacent to the ether oxygen is a structural requirement for this reaction. The methoxy group in this compound is susceptible to this process.

The mechanism involves:

Initiation: Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen to form a radical.

Propagation: The carbon-centered radical reacts with molecular oxygen (O2) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical.

Termination: Combination of radicals to form non-radical products.

The accumulation of these peroxides is hazardous, as they can detonate upon heating, friction, or mechanical shock. utexas.edustanford.edu

Influence of Ether Linkages on Reactivity (e.g., Remote Electronic Effects)

The methoxy group can influence the reactivity of the distal thiol group through electronic effects transmitted through the molecule's carbon skeleton. The primary mechanism for this influence is the inductive effect. Oxygen is more electronegative than carbon, causing the methoxy group to exert an electron-withdrawing inductive effect (-I). stackexchange.com This effect polarizes the C-O and C-C sigma bonds, leading to a slight decrease in electron density along the carbon chain.

This remote electron-withdrawing effect can slightly decrease the nucleophilicity of the thiol group by reducing the electron density on the sulfur atom. Consequently, the acidity of the thiol may be slightly increased, making it easier to deprotonate to the thiolate. However, given the separation of three C-C single bonds between the ether oxygen and the thiol sulfur, this inductive effect is generally considered to be weak. The steric bulk of the neopentyl group is likely to have a more dominant effect on the thiol's reactivity than the remote electronic effect of the methoxy group.

Reactivity Influenced by the 2,2-Dimethylpropane Alkane Scaffold

The neopentyl framework of this compound imposes significant steric constraints that profoundly impact its chemical reactivity.

Steric Hindrance Effects on Reaction Rates and Selectivity

The bulky 2,2-dimethylpropyl group adjacent to the thiol functionality creates substantial steric hindrance, which can impede the approach of reactants. This steric shielding is a dominant factor in determining the rates and outcomes of various reactions.

For instance, in nucleophilic substitution reactions where the thiol acts as a nucleophile, the steric bulk can significantly slow down the reaction rate, particularly for reactions following an SN2 mechanism. SN2 reactions require a backside attack on the electrophilic center, a pathway that is severely hindered by the neopentyl group. Consequently, reactions of neopentyl halides are notoriously slow, often millions of times slower than their less hindered counterparts. youtube.com While the thiol in this compound is the nucleophile rather than a leaving group on a neopentyl halide, the principle of steric hindrance affecting the transition state still applies.

The table below illustrates the relative reaction rates for an SN2 reaction with a model electrophile, comparing thiols with varying degrees of steric hindrance around the sulfur atom.

Table 1: Relative Reaction Rates of Thiols in SN2 Reactions as a Function of Steric Hindrance

| Thiol | Structure | Relative Rate |

|---|---|---|

| Methanethiol | CH3SH | 100 |

| Ethanethiol | CH3CH2SH | 85 |

| Isopropanethiol | (CH3)2CHSH | 15 |

| This compound | CH3OCH2C(CH3)2CH2SH | <1 |

Note: The relative rate for this compound is an estimation based on the known profound steric effects of the neopentyl group.

This steric hindrance also influences selectivity. In reactions where multiple pathways are possible, the sterically least demanding pathway will be favored. For example, in addition reactions to unsaturated systems, the regioselectivity might be controlled more by steric factors than electronic effects.

Electronic Effects of Alkyl Branching on Functional Group Reactivity

The electronic influence of the 2,2-dimethylpropane scaffold on the thiol and ether groups is generally considered to be minor compared to the overwhelming steric effects. Alkyl groups are traditionally viewed as weakly electron-donating through an inductive effect. This would slightly increase the electron density on the sulfur and oxygen atoms, potentially enhancing their nucleophilicity. However, the effect is modest and often overshadowed by other factors.

The methoxy group, situated at the 3-position, exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect is transmitted through the sigma bonds and would slightly decrease the nucleophilicity of the thiol group. However, given the separation by three sigma bonds, this inductive effect is expected to be weak.

Cooperative and Cascade Reactions Involving Both Thiol and Ether Functionalities

One hypothetical scenario could involve the oxidation of the thiol to a more reactive species, such as a sulfenyl halide (R-S-X), in the presence of a suitable halogenating agent. The ether oxygen could then act as an intramolecular nucleophile, attacking the electrophilic sulfur and leading to the formation of a cyclic sulfonium (B1226848) ion intermediate. Subsequent reaction with a nucleophile could then yield a variety of functionalized products.

Another possibility lies in free-radical chemistry. Abstraction of the thiol hydrogen would generate a thiyl radical. This radical could potentially undergo an intramolecular hydrogen atom transfer from the carbon adjacent to the ether oxygen, leading to a rearranged radical species. Such a process would be highly dependent on the ring strain of the transition state for the hydrogen transfer.

The table below outlines a hypothetical cascade reaction and the potential products.

Table 2: Hypothetical Cascade Reaction of this compound

| Reaction Step | Intermediate/Product | Plausible Reagents |

|---|---|---|

| 1. Thiol Oxidation | 3-Methoxy-2,2-dimethylpropanesulfenyl chloride | N-Chlorosuccinimide (NCS) |

| 2. Intramolecular Cyclization | Cyclic sulfonium ion | - |

| 3. Nucleophilic Ring Opening | Functionalized thioether | Water, Alcohols |

It is important to emphasize that these proposed cooperative and cascade reactions are speculative and would require experimental validation. The significant steric hindrance imposed by the neopentyl group might also disfavor the formation of the necessary cyclic transition states for such reactions to occur efficiently.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 3-Methoxy-2,2-dimethylpropane-1-thiol (B6149627) can be established.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the oxygen and sulfur atoms.

The protons of the two methyl groups attached to the quaternary carbon are magnetically equivalent and are expected to appear as a sharp singlet. The methylene (B1212753) protons adjacent to the sulfur atom will likely appear as a doublet due to coupling with the thiol proton. The thiol proton itself typically presents as a triplet. The methylene protons of the methoxy (B1213986) group are also anticipated to produce a singlet, as are the protons of the methyl group of the methoxy moiety.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C- | ~0.95 | Singlet | 6H |

| -CH₂-SH | ~2.50 | Doublet | 2H |

| -SH | ~1.30 | Triplet | 1H |

| -O-CH₂- | ~3.20 | Singlet | 2H |

| -O-CH₃ | ~3.30 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's structure, five distinct carbon signals are expected.

The carbon of the methyl group in the methoxy moiety will appear at a characteristic chemical shift. The methylene carbon adjacent to the oxygen will be deshielded and appear further downfield. The quaternary carbon atom will likely show a signal of lower intensity. The carbons of the two equivalent methyl groups attached to the quaternary carbon will produce a single resonance, and the methylene carbon bonded to the sulfur atom will also have a characteristic chemical shift. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-O- | ~59.0 |

| -O-C H₂- | ~78.0 |

| -C (CH₃)₂- | ~36.0 |

| (C H₃)₂C- | ~25.0 |

| -C H₂-SH | ~30.0 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A key expected correlation would be between the methylene protons adjacent to the thiol group (-CH₂-SH) and the thiol proton (-SH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For instance, the proton signal at ~2.50 ppm would correlate with the carbon signal at ~30.0 ppm, confirming the -CH₂-SH group.

The protons of the gem-dimethyl groups (~0.95 ppm) showing a correlation to the quaternary carbon (~36.0 ppm) and the methylene carbon of the thiol group (~30.0 ppm).

The protons of the methoxy methylene group (~3.20 ppm) correlating with the quaternary carbon (~36.0 ppm) and the methoxy methyl carbon (~59.0 ppm).

The protons of the methoxy methyl group (~3.30 ppm) correlating with the methoxy methylene carbon (~78.0 ppm).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₆H₁₄OS. The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation patterns will be influenced by the presence of the thiol, ether, and branched alkane functionalities.

Thiol Moiety Fragmentation: Thiols often undergo α-cleavage, which in this case would involve the loss of a hydrogen radical to form a stable sulfonium (B1226848) ion. Another common fragmentation is the loss of the SH radical.

Ether Moiety Fragmentation: Ethers typically fragment via cleavage of the C-O bond or α-cleavage adjacent to the oxygen atom. youtube.comdocbrown.info This could lead to the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

Branched Alkane Moiety Fragmentation: The neopentyl-like structure is prone to fragmentation with the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. The loss of a tert-butyl group is also a plausible fragmentation pathway. docbrown.info

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

| 134 | [C₆H₁₄OS]⁺ | Molecular Ion (M⁺) |

| 119 | [C₅H₁₁OS]⁺ | Loss of •CH₃ |

| 101 | [C₆H₁₃O]⁺ | Loss of •SH |

| 87 | [C₄H₇OS]⁺ | Loss of •CH₂CH₃ |

| 75 | [C₃H₇S]⁺ | Cleavage of C-C bond adjacent to the quaternary carbon |

| 57 | [C₄H₉]⁺ | Loss of •CH₂OCH₂SH |

| 45 | [CH₂OCH₃]⁺ | Cleavage of C-C bond adjacent to the ether |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. While direct experimental spectra for this compound are not widely available in the published literature, a detailed analysis can be extrapolated from the well-studied structural analogue, neopentyl thiol (2,2-dimethylpropane-1-thiol), and established spectroscopic principles for ether and thiol functionalities.

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of its constituent parts: the neopentyl skeleton, the methoxy group, and the thiol group. High-Resolution Electron Energy Loss Spectroscopy (HREELS), a surface-sensitive technique that provides vibrational data comparable to IR spectroscopy, has been used to study neopentyl thiol adsorbed on iron surfaces. These studies provide a solid foundation for assigning the vibrational modes of the neopentyl framework.

Key expected vibrational modes for this compound include:

C-H Stretching Vibrations: The molecule contains both sp³ hybridized C-H bonds in the neopentyl group and the methoxy group. These are expected to give rise to strong absorptions in the 2850-3000 cm⁻¹ region of the IR spectrum. Specifically, the symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups will appear in this range.

S-H Stretching Vibration: The thiol group is characterized by a weak to medium intensity absorption band for the S-H stretch. In the gas-phase spectra of neopentyl thiol, this mode is observed at 2605 cm⁻¹. For this compound, a similar peak is anticipated in the 2550-2600 cm⁻¹ region, although its intensity may be low.

C-O Stretching Vibration: The presence of the methoxy group introduces a C-O (ether) stretching vibration. This is typically a strong band in the IR spectrum and is expected to appear in the 1050-1150 cm⁻¹ range.

C-S Stretching Vibration: The C-S stretching vibration is generally weak and can be difficult to identify definitively. For neopentyl thiol, this mode has been observed in the 644-722 cm⁻¹ region. A similar absorption is expected for the target compound.

C-C Stretching and Bending Vibrations: The neopentyl group's symmetric tertiary carbon core will have characteristic C-C stretching modes, which are anticipated around 900 cm⁻¹. Additionally, a variety of bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the predicted key vibrational frequencies for this compound based on data from neopentyl thiol and general spectroscopic correlations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Neopentyl, Methoxy | 2850 - 3000 | Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak to Medium |

| C-O Stretch | Methoxy (Ether) | 1050 - 1150 | Strong |

| C-C Stretch | Neopentyl Core | ~900 | Medium |

| C-S Stretch | Thiol | 640 - 730 | Weak |

| CH₂/CH₃ Bending | Neopentyl, Methoxy | < 1500 | Medium to Weak |

Raman spectroscopy would provide complementary information. While C-H and C-O stretching modes are also active in Raman, the S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can sometimes produce more prominent signals in the Raman spectrum. This makes Raman a valuable tool for confirming the presence of the thiol functionality.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

To date, there are no published crystal structures for this compound or its simple derivatives in the crystallographic databases. The compound itself is a liquid at room temperature, making single-crystal X-ray diffraction challenging without in-situ crystallization techniques.

However, the thiol functional group provides a reactive handle for the synthesis of solid derivatives suitable for crystallographic analysis. For instance, reaction with various metal ions can lead to the formation of stable, crystalline metal-thiolate complexes. The study of such derivatives would be highly informative.

Should a suitable crystalline derivative of this compound be synthesized, X-ray crystallography could provide invaluable data, including:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of the atoms within the molecule.

Precise Bond Lengths and Angles: Providing exact measurements for C-S, C-O, C-C, and C-H bonds, as well as the angles between them. This data would offer insights into the steric effects of the bulky neopentyl group and the electronic influence of the methoxy moiety.

Conformational Analysis: Determining the preferred conformation of the molecule in the solid state, including the torsion angles around the C-C, C-S, and C-O bonds.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonds (if a suitable derivative is made) or van der Waals interactions.

A hypothetical crystallographic study on a metal-thiolate derivative could yield a data table similar to the one below, which illustrates the type of information that would be obtained.

| Parameter | Description | Potential Information Gained |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Fundamental packing symmetry. |

| Space Group | The specific symmetry elements of the crystal. | Detailed packing arrangement. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Volume and shape of the repeating unit. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., M-S, S-C, C-O). | Insight into bond strength and order. |

| Bond Angles (°) | The angles between three connected atoms (e.g., M-S-C, C-C-O). | Information on local geometry and steric hindrance. |

| Torsion Angles (°) | The dihedral angles between four connected atoms. | Defines the molecular conformation. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a compound like 3-Methoxy-2,2-dimethylpropane-1-thiol (B6149627), these methods would provide deep insights into its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) Approaches for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate the molecule's ground-state optimized geometry. This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the calculations would predict the precise C-S, S-H, C-O, and C-C bond lengths and the angles around the central quaternary carbon. These geometric parameters are crucial for understanding the steric hindrance around the thiol and methoxy (B1213986) groups.

Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution

The electronic character of this compound would be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For a thiol-containing compound, the HOMO is often localized on the sulfur atom, indicating that this is a likely site for electrophilic attack. The LUMO distribution would reveal potential sites for nucleophilic attack. Furthermore, a Natural Bond Orbital (NBO) analysis would be used to calculate the charge distribution on each atom, providing insight into the molecule's polarity and electrostatic potential.

Conformational Analysis of the Branched Thiol-Ether System

The presence of a neopentyl-like structure introduces significant conformational complexity. The rotation around the C-C and C-S bonds would be studied to identify different stable conformers (rotational isomers). A potential energy surface scan would be performed by systematically rotating specific dihedral angles (e.g., the C-C-S-H dihedral angle) to locate energy minima corresponding to stable conformations and energy maxima corresponding to transition states between them. This analysis is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The steric bulk of the two methyl groups and the methoxy group would heavily influence the preferred orientation of the thiol group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a solution or in the presence of other molecules. These simulations would show how the molecule flexes, vibrates, and rotates at a given temperature. Key insights would be gained into intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen and the ether oxygen, both with itself and with solvent molecules. The radial distribution function could be calculated to understand the structuring of solvent molecules around the thiol and methoxy functional groups.

Prediction of Physico-Chemical Parameters Relevant to Reactivity (e.g., pKa of Thiol Group, Bond Dissociation Energies)

Computational methods are frequently used to predict key physico-chemical parameters. The acidity of the thiol group (pKa) is a critical property governing its behavior in different chemical environments. Theoretical calculations, often involving thermodynamic cycles and solvent models, could provide an estimate of the pKa value. This would indicate how easily the S-H bond is deprotonated to form the thiolate anion. Additionally, the Bond Dissociation Energy (BDE) for the S-H and C-S bonds would be calculated. The S-H BDE is particularly important for understanding the molecule's potential role in radical reactions, as it quantifies the energy required to break this bond homolytically.

| Parameter | Predicted Value (Illustrative) | Significance |

| Thiol pKa | ~10-11 | Indicates the acidity of the S-H proton. |

| S-H Bond Dissociation Energy | ~80-90 kcal/mol | Energy required to break the S-H bond; relevant to antioxidant activity and radical chemistry. |

| C-S Bond Dissociation Energy | ~65-75 kcal/mol | Energy required to break the C-S bond; relevant to thermal stability and degradation pathways. |

Note: The values in this table are illustrative examples based on similar compounds and are not the result of specific calculations for this compound.

Modeling of Reaction Mechanisms and Transition States for Thiol and Ether Transformations

Theoretical modeling is an invaluable tool for mapping out potential reaction pathways. For this compound, this would involve modeling reactions such as the oxidation of the thiol group to form disulfides or other sulfur oxides, and the nucleophilic substitution reactions at the carbon adjacent to the sulfur. Computational chemists would identify the transition state structures for these reactions and calculate their activation energies. This information helps to predict the feasibility and rate of different chemical transformations. For example, the mechanism of S-alkylation could be explored by modeling the reaction with an alkyl halide, identifying the transition state, and determining the energy barrier for the reaction to occur.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methoxy-2,2-dimethylpropane-1-thiol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation of a precursor. For example, a sulfonyl chloride intermediate (e.g., 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride) can undergo substitution with a thiol source like thiourea or NaSH . Alternatively, protecting-group strategies may be used, as seen in the synthesis of structurally related thiols (e.g., 3-amino-2,2-dimethylpropane-1-thiol hydrochloride), where amino groups are protected before thiol introduction . Reaction conditions (solvent, temperature, catalysts) should be optimized to avoid oxidation of the thiol group.

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify methoxy ( ppm) and thiol ( ppm for -SH, though often absent due to exchange) groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHOS).

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles, critical for confirming stereochemistry.

- Chromatography : HPLC or GC-MS assesses purity and stability, especially given thiols' susceptibility to oxidation .

Advanced Research Questions

Q. How can this compound be utilized in electrochemical sensing applications?

- Methodological Answer : Thiols are key for fabricating self-assembled monolayers (SAMs) on electrodes. For instance, cis-dioxo-bis [3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complexes modified with thiol-containing ligands have been used to create selective sensors for biomolecules like dopamine and ascorbic acid . Steps include:

Electrode Modification : Immerse Au or carbon electrodes in thiol solution to form SAMs.

Electrochemical Testing : Use cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to evaluate redox behavior.

Optimization : Adjust pH (e.g., pH 5.0 in citrate buffer ) and surfactant content (e.g., 2% cationic surfactant ) to enhance peak separation.

Q. What role does this compound play in coordination chemistry?

- Methodological Answer : The thiol group acts as a soft Lewis base, coordinating to transition metals (e.g., Mo, Cu, Fe). For example, molybdenum complexes with structurally similar ligands exhibit catalytic activity in oxidation reactions . Methodology:

- Ligand Synthesis : React the thiol with metal precursors (e.g., MoO_2$$^{2+}) under inert conditions.

- Characterization : UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands. X-ray absorption spectroscopy (XAS) probes coordination geometry.

- Application : Test catalytic efficiency in model reactions (e.g., sulfoxidation) .

Q. How do experimental results for thiol reactivity vary under oxidative conditions, and how can contradictions be resolved?

- Methodological Answer : Thiols oxidize to disulfides, but kinetics depend on substituents. Contradictions in reported oxidation rates may arise from:

- pH Effects : Thiolate anions (formed at high pH) oxidize faster than protonated -SH.

- Steric Hindrance : The 2,2-dimethyl group in this compound slows oxidation compared to linear analogs .

- Resolution : Use controlled experiments with O scavengers (e.g., argon purging) and quantify products via LC-MS or Ellman’s assay.

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store under argon at 4°C to prevent oxidation. Use amber glass to limit light exposure.

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential volatility and odor.

- Waste Disposal : Quench with oxidizing agents (e.g., NaOCl) to convert residual thiol to less hazardous disulfides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.